

# 4-Isopropylthiophenylboronic acid spectral data

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## Compound of Interest

Compound Name: *4-Isopropylthiophenylboronic acid*

Cat. No.: *B1303773*

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An In-depth Technical Guide to the Spectral Data of **4-Isopropylthiophenylboronic acid**

## Executive Summary

**4-Isopropylthiophenylboronic acid** is a versatile organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility, particularly as a building block in Suzuki-Miyaura cross-coupling reactions, necessitates a thorough understanding of its structural and electronic properties.<sup>[1][2]</sup> This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and verify the identity and purity of this reagent. By explaining the causality behind experimental choices and interpreting the resulting data, this document serves as a technical resource for scientists leveraging this compound in their research and development endeavors.

## Introduction: The Synthetic Utility of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions that forge carbon-carbon bonds with high efficiency and functional group tolerance.<sup>[1][3]</sup> This class of compounds, including **4-Isopropylthiophenylboronic acid**, provides a stable, accessible, and versatile platform for constructing complex molecular architectures found in many pharmaceuticals and advanced materials.<sup>[3]</sup> The boronic acid functional group, while stable enough for handling, possesses a mild Lewis acidity and engages in a transmetalation cycle that is central to reactions like the Suzuki-Miyaura coupling.<sup>[2][4]</sup>

The specific subject of this guide, **4-Isopropylthiophenylboronic acid**, incorporates a para-substituted isopropylthioether group. This moiety can influence the electronic properties of the phenyl ring and offer a potential site for further functionalization, making its unambiguous characterization essential. Spectroscopic analysis is the gold standard for confirming the molecular structure, assessing purity, and ensuring batch-to-batch consistency, which are critical parameters in any synthetic or drug development workflow.

## Molecular Structure and Physicochemical Properties

The structural integrity and physical properties of a reagent are the foundation of its reactivity and application.

### Molecular Structure Diagram

The diagram below illustrates the molecular structure of **4-Isopropylthiophenylboronic acid** with a systematic numbering scheme used for the assignment of NMR signals.

Caption: Structure of **4-Isopropylthiophenylboronic acid** with atom numbering.

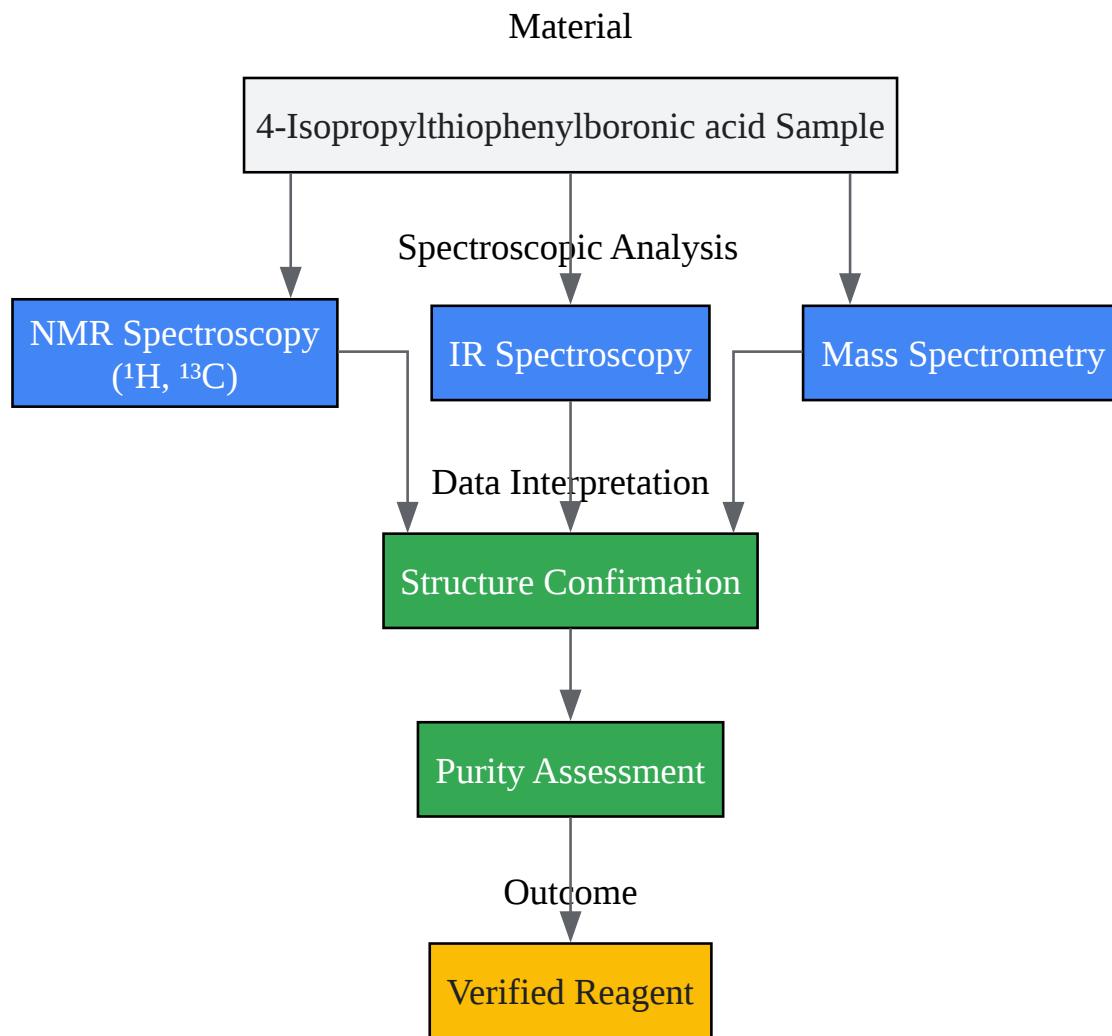
### Physicochemical Data Summary

The following table summarizes key physical and chemical properties of the compound.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> BO <sub>2</sub> S	[5]
Molecular Weight	196.07 g/mol	[5]
CAS Number	380427-38-3	[5][6]
Melting Point	82-88 °C	[5][7]
Boiling Point	347.2 °C (Predicted)	[5][7]
Density	1.148 g/cm <sup>3</sup> (Predicted)	[5][7]
pKa	8.40 ± 0.16 (Predicted)	[7]
Appearance	White to off-white solid	N/A

# Spectroscopic Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques is required for the unambiguous structural elucidation and purity confirmation of **4-Isopropylthiophenylboronic acid**. The workflow below outlines the typical process.



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Caption: General workflow for spectroscopic characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Isopropylthiophenylboronic acid** in 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.<sup>[8]</sup>
- Acquisition Parameters: Set a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.
- Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.85	Doublet (d)	2H	H-2, H-6	Aromatic protons ortho to the electron-withdrawing boronic acid group are deshielded and appear downfield.
~ 7.35	Doublet (d)	2H	H-3, H-5	Aromatic protons ortho to the electron-donating isopropylthio group are shielded relative to H-2/H-6.
~ 5.0-6.0	Broad Singlet (br s)	2H	B(OH) <sub>2</sub>	Acidic protons of the boronic acid group are often broad and their chemical shift is concentration and solvent dependent. They may exchange with trace water.
~ 3.45	Septet (sept)	1H	H-7	The methine proton of the isopropyl group is split by the six equivalent methyl protons into a septet.

~ 1.30 Doublet (d) 6H H-8, H-9

The six equivalent methyl protons of the isopropyl group are split by the single methine proton into a doublet.

**In-depth Interpretation:** The  $^1\text{H}$  NMR spectrum is highly characteristic. The aromatic region is expected to display a distinct AA'BB' system, simplified here as two doublets, typical of a 1,4-disubstituted benzene ring. The downfield doublet (~7.85 ppm) is assigned to the protons adjacent to the boronic acid group, which withdraws electron density via both inductive and resonance effects. Conversely, the upfield doublet (~7.35 ppm) corresponds to the protons adjacent to the sulfur atom, as the thioether group is a weak electron-donating group. The isopropyl group gives rise to a classic septet-doublet pattern. The integration ratio of 2:2:1:6 for the aromatic and isopropyl protons confirms the structure. The broad signal for the  $\text{B}(\text{OH})_2$  protons is a hallmark of boronic acids.

#### Experimental Protocol:

- **Sample Preparation:** Use the same sample prepared for  $^1\text{H}$  NMR analysis. A higher concentration (20-50 mg) may be required for a better signal.
- **Instrumentation:** Acquire the spectrum on the same NMR spectrometer, switching to the carbon channel.
- **Acquisition Parameters:** Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of  $^{13}\text{C}$  and longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required.[9]
- **Processing:** Standard Fourier transformation and processing are applied.

#### Predicted $^{13}\text{C}$ NMR Spectral Data (in $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 145.0	C-4	Aromatic carbon attached to sulfur, deshielded by the electronegative S atom.
~ 135.5	C-2, C-6	Aromatic carbons ortho to the boronic acid group are significantly deshielded.
~ 131.0 (low intensity)	C-1	The carbon atom directly bonded to boron (C-B) often shows a broad or low-intensity signal and is difficult to observe. Its chemical shift is influenced by the boron atom.
~ 126.5	C-3, C-5	Aromatic carbons meta to the boronic acid group.
~ 35.0	C-7	Aliphatic methine carbon of the isopropyl group.
~ 23.0	C-8, C-9	Aliphatic methyl carbons of the isopropyl group.

In-depth Interpretation: The proton-decoupled  $^{13}\text{C}$  NMR spectrum should show six distinct signals. Four signals are expected in the aromatic region (120-150 ppm). The signal for the carbon attached to boron (C1) can be broad due to quadrupolar relaxation of the boron nucleus, making it sometimes difficult to detect. The carbon attached to sulfur (C4) is expected at the most downfield position in the aromatic region due to the electronegativity of sulfur. The remaining aromatic signals (C2/C6 and C3/C5) are assigned based on established substituent effects. The two signals in the aliphatic region (~35.0 and ~23.0 ppm) are unambiguously assigned to the methine and methyl carbons of the isopropyl group, respectively.

## Infrared (IR) Spectroscopy

Experimental Protocol:

- Sample Preparation: The spectrum of the solid can be obtained by preparing a KBr (potassium bromide) pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is pressed directly against the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000-400  $\text{cm}^{-1}$ .[\[10\]](#)
- Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale
3400–3200 (broad)	O–H stretch	B–OH	The strong, broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. <a href="#">[11]</a>
3100–3000	C–H stretch	Aromatic C–H	Stretching vibrations of sp <sup>2</sup> C–H bonds on the phenyl ring. <a href="#">[10]</a>
2960–2870	C–H stretch	Aliphatic C–H	Asymmetric and symmetric stretching of the sp <sup>3</sup> C–H bonds in the isopropyl group. <a href="#">[11]</a>
~1600, ~1475	C=C stretch	Aromatic Ring	In-ring carbon–carbon stretching vibrations are characteristic of the benzene ring. <a href="#">[12]</a>
1380–1340	B–O stretch	Boron–Oxygen	A strong band associated with the stretching of the boron–oxygen single bond.
~1370	C–H bend	Isopropyl group	Characteristic bending (scissoring) vibration for the gem-dimethyl structure of the isopropyl group.
~830	C–H bend	para-disubstituted ring	Out-of-plane bending for a 1,4-disubstituted aromatic ring.

**In-depth Interpretation:** The IR spectrum provides a valuable fingerprint for the functional groups present. The most prominent feature is the very broad and strong absorption band in the  $3400\text{-}3200\text{ cm}^{-1}$  region, which is definitive evidence for the O-H groups of the boronic acid. The presence of both aromatic ( $>3000\text{ cm}^{-1}$ ) and aliphatic ( $<3000\text{ cm}^{-1}$ ) C-H stretching bands confirms the overall structure. Key fingerprint region bands, including the B-O stretch ( $\sim 1360\text{ cm}^{-1}$ ) and the strong out-of-plane bending band for para-substitution ( $\sim 830\text{ cm}^{-1}$ ), further corroborate the proposed structure.

## Mass Spectrometry (MS)

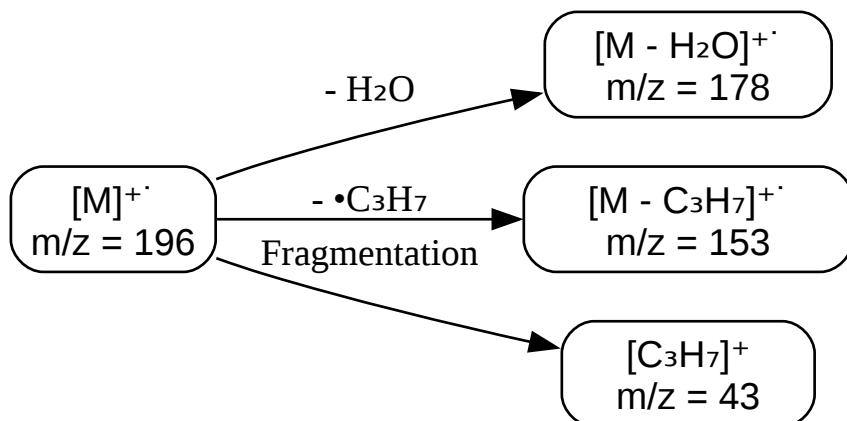
### Experimental Protocol:

- **Sample Introduction:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an LC system.
- **Ionization:** Electrospray ionization (ESI) is a common technique for boronic acids, often performed in negative ion mode to observe the  $[\text{M}-\text{H}]^-$  ion or in positive mode to see adducts like  $[\text{M}+\text{Na}]^+$ .<sup>[13]</sup> Electron Impact (EI) can also be used, which typically provides more fragmentation information.<sup>[14]</sup>
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $\text{m/z}$ ) using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- **Data Acquisition:** The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

### Predicted Mass Spectrometry Data (EI):

m/z	Proposed Ion	Formula	Rationale
196	$[M]^{+}$	$[C_9H_{13}BO_2S]^{+}$	Molecular ion peak.
178	$[M - H_2O]^{+}$	$[C_9H_{11}BOS]^{+}$	Loss of a water molecule, common for boronic acids.
153	$[M - C_3H_7]^{+}$	$[C_6H_6BO_2S]^{+}$	Loss of the isopropyl radical via cleavage of the S-C bond.
121	$[C_6H_4BS]^{+}$	$[C_6H_4BS]^{+}$	Further fragmentation of the phenylthioboronic fragment.
43	$[C_3H_7]^{+}$	$[C_3H_7]^{+}$	Isopropyl cation fragment.

**In-depth Interpretation and Fragmentation Pathway:** The mass spectrum provides the molecular weight and structural information through fragmentation patterns. The molecular ion peak  $[M]^{+}$  at m/z 196 would confirm the molecular weight of 196.07. A common fragmentation pathway for boronic acids involves the loss of water (18 Da) to give a peak at m/z 178. A key fragmentation for this specific molecule would be the cleavage of the sulfur-isopropyl bond, resulting in the loss of an isopropyl radical (43 Da) to yield a stable fragment at m/z 153. The observation of the isopropyl cation itself at m/z 43 would further support this assignment.



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Caption: A simplified potential fragmentation pathway for **4-Isopropylthiophenylboronic acid** in EI-MS.

## Applications in Drug Discovery and Development

**4-Isopropylthiophenylboronic acid** is not just a synthetic intermediate; it is a tool for innovation in medicinal chemistry. Boronic acids are recognized as "privileged" structures in drug design.[15] The boron atom can form reversible covalent bonds with active site serines in enzymes, making boronic acid derivatives potent inhibitors for various proteases.[2][16] The proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug, revolutionized the treatment of multiple myeloma and highlighted the therapeutic potential of this class of compounds.[15][16]

The 4-isopropylthiophenyl scaffold provided by this specific reagent can be incorporated into lead compounds to explore structure-activity relationships (SAR). The lipophilic isopropylthio group can enhance binding to hydrophobic pockets in target proteins, potentially improving potency and modifying pharmacokinetic properties. Therefore, the ability to confirm the structure and purity of this building block via the spectroscopic methods detailed herein is paramount to the success of drug discovery campaigns.

## Conclusion

The comprehensive spectroscopic analysis of **4-Isopropylthiophenylboronic acid** provides an unambiguous confirmation of its molecular structure and serves as a reliable method for quality control.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy elucidate the precise arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic  $\text{B}(\text{OH})_2$  moiety, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. Together, these techniques form a self-validating system that provides researchers and drug development professionals with the high degree of confidence required to employ this versatile reagent in their synthetic and medicinal chemistry programs.

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